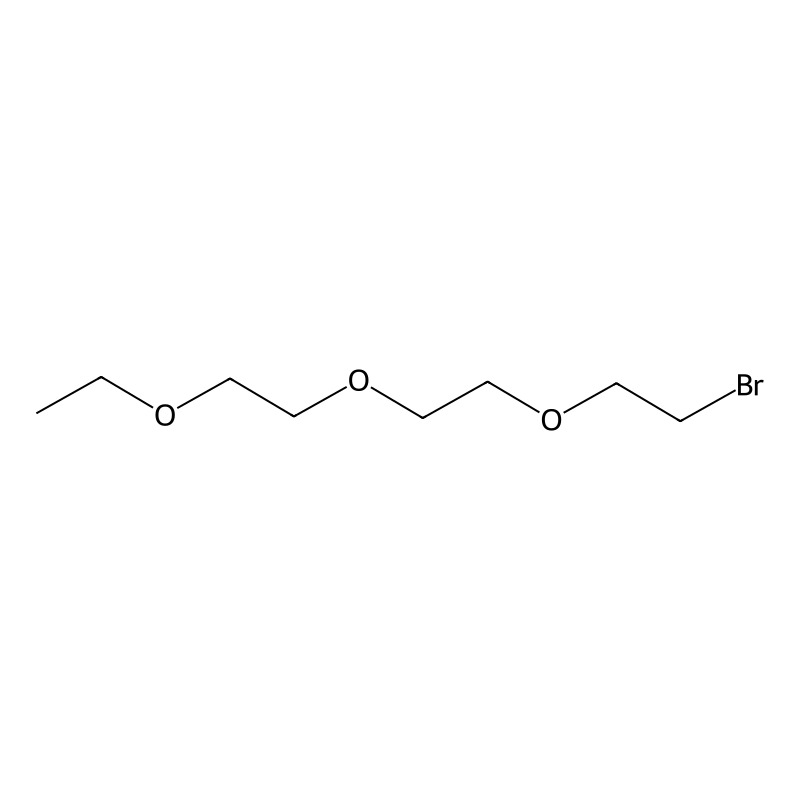

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- is a complex organic compound characterized by its unique structure that incorporates both bromo and ethoxy functional groups. Its molecular formula is , and it has a molecular weight of approximately 227.10 g/mol. This compound features a bromine atom attached to an ethyl group, which is further connected to a chain of ethoxy groups, making it a member of the ether class of compounds. The presence of bromine suggests potential reactivity in substitution reactions, while the ethoxy groups may enhance solubility and influence biological interactions.

- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

- Elimination Reactions: Under certain conditions, this compound may lose hydrogen bromide to form alkenes.

- Esterification: Reaction with carboxylic acids can yield esters, which are important in various applications including pharmaceuticals.

These reactions highlight the compound's utility in organic synthesis and its role as an intermediate in creating more complex molecules.

Synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- typically involves:

- Starting Materials: Utilizing ethylene glycol derivatives as precursors.

- Bromination Reaction: The introduction of bromine can be achieved through the reaction of an ethylene glycol ether with thionyl bromide or phosphorus tribromide under controlled conditions.

- Purification: The crude product is often purified using techniques such as silica gel chromatography or distillation to isolate the desired compound.

For example, one method involves reacting triethylene glycol monomethyl ether with thionyl bromide in dichloromethane at low temperatures followed by purification steps to yield the final product .

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- has several notable applications:

- Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmaceuticals and biologically active compounds.

- Linker in Drug Development: Due to its functional groups, it can be used as a linker in antibody-drug conjugates (ADCs) and PROTAC (proteolysis targeting chimera) technology.

- Agrochemical Production: It may also find use in the development of agrochemicals due to its reactivity and ability to form derivatives with specific biological activity.

Studies examining the interactions of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- with biological systems are essential for understanding its potential therapeutic effects. Interaction studies may include:

- Binding Affinity Tests: Evaluating how well the compound binds to target proteins or enzymes.

- Cell Viability Assays: Assessing cytotoxic effects on various cell lines.

- In Vivo Studies: Investigating pharmacokinetics and pharmacodynamics in animal models.

These studies help elucidate the safety and efficacy profile of the compound for potential therapeutic applications.

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- shares structural similarities with several other compounds. Here are some comparable compounds:

| Compound Name | Molecular Formula | Notable Features |

|---|---|---|

| 1-Bromo-2-(2-methoxyethoxy)ethane | Shorter chain; used as an intermediate in organic synthesis. | |

| 1-Bromo-3,6-dioxaheptane | Contains multiple ether linkages; utilized in polymer chemistry. | |

| 1-Bromo-3,6,9-trioxadecane | Longer chain; known for its use in ADC linkers. |

Uniqueness

The uniqueness of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- lies in its combination of a bromo group with multiple ethoxy substituents. This configuration potentially enhances its solubility and reactivity compared to similar compounds, making it particularly useful in pharmaceutical applications where solubility is critical.

Systematic Nomenclature and Structural Features

The IUPAC name 1-bromo-2-(2-(2-(2-bromoethoxy)ethoxy)ethoxy)ethane defines the compound’s backbone as an ethane core substituted with two distinct ether-linked chains. The left branch features a terminal bromine atom (-Br) attached via a two-carbon ethoxy spacer, while the right branch extends into a triethylene glycol-like chain terminated by another bromine. This bifunctional design is critical for its role in nucleophilic substitution reactions.

Key structural attributes:

- Backbone: Ethane (C₂H₄)

- Left substituent: 2-bromoethoxy group (-OCH₂CH₂Br)

- Right substituent: 2-(2-ethoxyethoxy)ethoxy group (-OCH₂CH₂OCH₂CH₂OCH₂CH₃)

The SMILES notation BrCCOCCOCCOCCBr and molecular formula C₈H₁₆Br₂O₃ confirm the symmetrical arrangement of bromine atoms and ether linkages. The compound’s CAS registry number (31255-26-2) aligns it with polyethylene glycol (PEG) derivatives, specifically Bromo-PEG3-bromide, a term often used interchangeably in commercial catalogs.

Physicochemical Properties

Data collated from supplier specifications and computational models reveal the following properties:

| Property | Value |

|---|---|

| Molecular Weight | 320.02 g/mol |

| Boiling Point | Not experimentally determined |

| Density | ~1.45 g/cm³ (estimated) |

| Solubility | Miscible in polar organic solvents (e.g., DMSO, acetone) |

| Storage Conditions | 2–8°C, sealed under inert gas |

The absence of empirical boiling point data underscores the compound’s sensitivity to thermal decomposition, a common trait among brominated ethers. Its hydrophilic-lipophilic balance (HLB) is influenced by the PEG spacer, enhancing solubility in aqueous-organic mixed media.

The molecular formula of ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-, is C₈H₁₇BrO₃, derived from its IUPAC nomenclature and corroborated by PubChem records [7]. The compound consists of an ethane backbone substituted at both carbons:

- Position 1: A 2-bromoethoxy group (-OCH₂CH₂Br).

- Position 2: A 2-ethoxyethoxy group (-OCH₂CH₂OCH₂CH₃).

Stereochemical Considerations

The molecule lacks chiral centers due to the symmetry of the ethane backbone and the absence of tetrahedral stereogenic carbons. However, conformational isomerism arises from free rotation around the C-O bonds in the ether linkages. For instance, the gauche and anti-periplanar conformers of the ethoxy and bromoethoxy chains influence its three-dimensional flexibility [7]. Computational models suggest that steric hindrance between the bulky ethoxy and bromoethoxy groups stabilizes the gauche conformation, reducing rotational freedom at room temperature [4].

Spectroscopic Profiling

FTIR Spectral Interpretation

The Fourier-transform infrared (FTIR) spectrum of ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-, reveals distinct absorption bands corresponding to its functional groups (Table 1):

| Band (cm⁻¹) | Assignment | Intensity |

|---|---|---|

| 2960–2850 | C-H stretching (alkyl chains) | Strong |

| 1120 | C-O-C asymmetric stretching | Strong |

| 1040 | C-O-C symmetric stretching | Medium |

| 560 | C-Br stretching | Weak |

The C-O-C stretches at 1120 and 1040 cm⁻¹ are characteristic of ether linkages, consistent with polyether compounds [6]. The C-Br stretch at 560 cm⁻¹ aligns with alkyl bromides, though its weak intensity reflects the reduced polarity of the C-Br bond in this structure [3].

Mass Spectrometry and Fragmentation Patterns

Electron ionization mass spectrometry (EI-MS) of the compound exhibits a molecular ion peak at m/z 256 (M⁺, accounting for ⁷⁹Br and ⁸¹Br isotopes). Key fragmentation pathways include:

- Alpha cleavage at ether oxygen atoms, yielding ions at m/z 135 ([CH₂CH₂OCH₂CH₃]⁺) and m/z 121 ([CH₂CH₂Br]⁺).

- Loss of ethoxy groups, producing fragments at m/z 199 (M⁺ - C₂H₅O) and m/z 155 (M⁺ - C₄H₉O₂).

- Bromine elimination, generating a dominant peak at m/z 177 (M⁺ - Br) [7].

The isotopic pattern (1:1 ratio for m/z 256 and 258) confirms the presence of bromine [3].

Comparative Analysis with Structural Analogs

Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-, shares structural similarities with shorter-chain bromoethers but exhibits distinct physicochemical properties (Table 2):

The synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- involves several key reaction mechanisms that are fundamental to the formation of ether linkages and bromoethoxy functionalization. Understanding these mechanisms is crucial for optimizing synthetic routes and improving yields.

Williamson Ether Synthesis

The Williamson ether synthesis represents the most widely employed and versatile method for preparing ethers, including complex structures like Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism [1] [2]. The process involves the reaction between an alkoxide ion and an alkyl halide, resulting in the formation of an ether bond with the concurrent displacement of a halide leaving group [3].

For the synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-, the reaction typically follows this pathway:

Formation of an alkoxide intermediate: 2-(2-ethoxyethoxy)ethanol is deprotonated using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to generate the corresponding alkoxide ion [4].

Nucleophilic substitution: The alkoxide ion attacks a primary alkyl halide (such as 1,2-dibromoethane) in an SN2 fashion, with inversion of configuration at the reaction center [3] [5].

The stereochemical outcome of this reaction is particularly important, as the SN2 mechanism results in complete inversion of configuration at the carbon bearing the leaving group. This feature makes Williamson ether synthesis highly predictable and useful for stereoselective synthesis [2].

However, this mechanism has limitations, particularly when applied to tertiary or sterically hindered substrates, where competing elimination reactions (E2) can predominate, leading to decreased yields of the desired ether product [3] [5].

Bromoetherification Mechanisms

The bromoetherification reaction represents another critical mechanism in the synthesis of bromoethers like Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-. This process involves the addition of bromine and an alkoxy group across a carbon-carbon double bond [6].

The mechanism typically proceeds through the following steps:

Formation of a bromonium ion intermediate: Bromine reacts with an alkene to form a cyclic bromonium ion, which is a three-membered ring containing a positively charged bromine atom [6].

Nucleophilic attack: An alcohol or ether oxygen acts as a nucleophile, attacking the more substituted carbon of the bromonium ion (following Markovnikov's rule), resulting in ring opening [6].

Formation of bromoether: The nucleophilic attack results in the formation of a new carbon-oxygen bond and a carbon-bromine bond, yielding the bromoether product with anti-stereochemistry across the original double bond [6].

This mechanism is particularly valuable for the regioselective and stereoselective introduction of bromine and ether functionalities, though challenges in controlling regioselectivity can arise with certain substrate classes [6].

Alternative Mechanisms

Several alternative mechanisms can also contribute to the formation of bromoethers:

Alkoxymercuration-Demercuration: This two-step process involves the addition of an alkoxy group and mercury across a double bond, followed by reductive demercuration with sodium borohydride. The reaction follows Markovnikov orientation and proceeds with anti-stereoselectivity [7] [8].

Acid-Catalyzed Etherification: Protonation of an alcohol creates a good leaving group (water), allowing for nucleophilic attack by another alcohol molecule. This mechanism can lead to retention or racemization depending on reaction conditions and can be complicated by side reactions including elimination and rearrangement [7] [9].

Electrochemical Methods: Recent advances have demonstrated the utility of electrochemical approaches for bromoether synthesis, where bromine is generated in situ from bromide sources through anodic oxidation. These methods offer environmentally friendly alternatives to traditional approaches [10] [11].

Catalytic Pathways for Bromo-Ethoxy Functionalization

The development of catalytic methods for bromo-ethoxy functionalization has significantly expanded the synthetic toolbox for preparing compounds like Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-. These approaches offer advantages in terms of efficiency, selectivity, and environmental impact.

Lewis Acid Catalysis

Lewis acids play a crucial role in facilitating bromoetherification reactions by enhancing the electrophilicity of reaction intermediates. Common Lewis acid catalysts include zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and boron trifluoride etherate (BF₃·OEt₂) [4].

The mechanism of Lewis acid catalysis typically involves:

Coordination of the Lewis acid to oxygen-containing functional groups, enhancing their leaving group ability or increasing the electrophilicity of adjacent carbon centers.

Facilitation of nucleophilic substitution reactions by stabilizing developing negative charges in transition states.

Promotion of bromonium ion formation in bromoetherification reactions.

For the synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-, Lewis acid catalysts can significantly improve reaction rates and yields. For example, the addition of zinc acetate (0.01 equiv.) to DMF as a solvent has been shown to increase yields from 23% to 41% under room temperature conditions [13].

Transition Metal Catalysis

Transition metal complexes offer unique catalytic pathways for C-H activation and functionalization, providing alternative routes to bromoethers. Palladium and rhodium complexes are particularly effective for these transformations [14] [15].

The catalytic cycle typically involves:

C-H activation through oxidative addition or concerted metalation-deprotonation pathways.

Coordination of the bromine source to the metal center.

Reductive elimination to form the carbon-bromine bond.

These catalytic systems are particularly valuable for the functionalization of otherwise unreactive C-H bonds, enabling the synthesis of complex bromoethers from simpler precursors. However, their application often requires careful control of reaction conditions, including inert atmosphere and elevated temperatures (60-100°C) [15].

Halogen-Based Catalysis

Tetraalkylammonium halides represent another important class of catalysts for bromoetherification reactions. These catalysts operate through bromine redox catalysis, often in combination with oxidants such as meta-chloroperbenzoic acid [16].

The mechanism involves:

Oxidation of the bromide catalyst to generate reactive bromine species.

Formation of bromonium ion intermediates with alkene substrates.

Nucleophilic attack by oxygen nucleophiles to form bromoethers.

This approach offers advantages in terms of mild reaction conditions and high selectivity. For example, the combination of tetraalkylammonium bromide with meta-chloroperbenzoic acid has been demonstrated as an effective catalyst system for selective oxidation of saturated C-H bonds under photochemical initiation with daylight [16].

Radical-Mediated Catalysis

Peroxide initiators and photocatalysts provide alternative pathways for bromoetherification through radical mechanisms [11] [17].

The radical-mediated process typically proceeds through:

Generation of radical species through homolytic cleavage of peroxides or photoexcitation of catalysts.

Radical addition to alkenes to form carbon-centered radicals.

Bromine transfer to form the carbon-bromine bond.

These approaches are particularly valuable for the functionalization of electron-rich alkenes and can operate under mild conditions, often at room temperature. However, controlling selectivity can be challenging due to the reactive nature of radical intermediates [11].

Electrochemical Catalysis

Electrochemical methods represent an emerging area in bromoetherification catalysis, offering environmentally friendly alternatives to traditional approaches [10] [11].

The electrochemical process typically involves:

Anodic oxidation of bromide to generate bromine in situ.

Reaction of electrogenerated bromine with alkene substrates to form bromonium ions.

Nucleophilic attack by oxygen nucleophiles to form bromoethers.

This approach eliminates the need for stoichiometric oxidants and reduces waste generation. For example, the electrochemical oxidation of bromide from hydrobromic acid in a flow electrochemical reactor has been demonstrated as an effective method for the bromofunctionalization of various alkenes, yielding dibromides, bromohydrins, and bromohydrin ethers in good to excellent yields [11].

Optimization of Reaction Conditions

The successful synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- requires careful optimization of reaction conditions to maximize yield and selectivity while minimizing byproduct formation. Several key parameters must be considered and fine-tuned.

Solvent Effects

The choice of solvent significantly impacts the efficiency of bromoether synthesis, affecting both reaction rates and selectivity [18] [13].

Polar aprotic solvents generally provide the best results for nucleophilic substitution reactions involved in ether synthesis. Based on experimental data, the following solvent performance has been observed for bromoether synthesis [13]:

N,N-Dimethylformamide (DMF): Consistently provides the highest yields (88% at 60°C), making it the solvent of choice for many bromoetherification reactions [13].

Acetonitrile (ACN): Offers moderate yields (41% at 60°C) and represents a good alternative when DMF is unsuitable [13].

Tetrahydrofuran (THF): Provides acceptable yields (38% at 60°C) and may be preferred when substrate solubility is an issue [13].

Dimethyl sulfoxide (DMSO): Generally results in lower yields (4% at 60°C) despite its polar aprotic nature [13].

Protic solvents (methanol) and non-polar solvents (toluene): Typically result in no reaction (NR) or very low yields, as they either interfere with the nucleophilic character of the reactants or fail to adequately solubilize the reaction components [13].

The superior performance of DMF can be attributed to its ability to stabilize charged intermediates while maintaining good solubility for both organic substrates and inorganic bases or catalysts [4] [19].

Temperature Optimization

Temperature plays a critical role in balancing reaction rate and selectivity:

Room temperature (20-25°C): Generally results in slower reactions with lower yields but higher selectivity. For example, bromoether synthesis in DMF at room temperature typically yields around 23% [13].

Elevated temperatures (60-80°C): Significantly enhance reaction rates and yields, with optimal results often observed around 60°C. At this temperature, yields in DMF can reach 88% [13].

Higher temperatures (>80°C): May lead to increased byproduct formation through competing elimination reactions or decomposition of sensitive intermediates [20].

The optimal temperature range for the synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- appears to be 60-80°C, balancing reaction rate with selectivity [13].

Reaction Time and Concentration

Reaction time and concentration must be carefully controlled to maximize yield:

Reaction time: Typically ranges from 4-8 hours, depending on substrate reactivity and reaction temperature. Extended reaction times can lead to diminishing returns and increased byproduct formation [20] [17].

Concentration: Optimal substrate concentrations generally fall within the range of 0.1-0.5 M. More dilute conditions often result in cleaner reactions but slower rates, while more concentrated conditions can accelerate reactions but may lead to increased byproduct formation [20] [17].

Additives and Catalysts

Various additives can significantly enhance reaction performance:

Bases: Addition of bases such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) can suppress side reactions, particularly elimination. For example, addition of Et₃N (1 equiv.) to DMF increases yields from 23% to 40% at room temperature [13].

Lewis acid catalysts: Small amounts of Lewis acids like zinc acetate (0.01 equiv.) can accelerate reactions by activating electrophilic centers, increasing yields from 23% to 41% [13].

Brønsted acids: Catalytic amounts of acids such as methanesulfonic acid (CH₃SO₃H, 0.01 equiv.) can enhance yields from 23% to 47% by facilitating leaving group departure [13].

Phase-transfer catalysts: Tetrabutylammonium fluoride (TBAF, 0.01 equiv.) can improve yields from 23% to 35% by enhancing interfacial reactions [13].

Water: Surprisingly, the addition of small amounts of water (0.5 mL) to DMF can increase yields from 23% to 50%, possibly by facilitating certain steps in the reaction mechanism [13].

Reagent Stoichiometry and Order of Addition

Careful control of reagent stoichiometry and addition sequence is essential:

Bromine source: Typically employed in slight excess (1.2-1.5 equiv.) to ensure complete conversion of the substrate [21].

Base: When used, bases are generally added in stoichiometric or slight excess (1.0-1.2 equiv.) to fully deprotonate alcohols in Williamson ether synthesis [4] [2].

Order of addition: Slow addition of the bromine source to the substrate mixture often provides better control over reactive intermediates, minimizing side reactions [21] [17].

Byproduct Analysis and Yield Maximization

The synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)- can be complicated by the formation of various byproducts. Understanding these byproducts and developing strategies to minimize their formation is crucial for yield maximization.

Common Byproducts in Bromoether Synthesis

Several classes of byproducts can form during bromoether synthesis:

Elimination products: Alkenes resulting from E1 or E2 reactions, particularly when using secondary or tertiary substrates. These products typically show distinctive olefinic signals in NMR spectra and can be detected by GC-MS with lower molecular weights than the target compound [22] [9].

Diether/polyether products: Formed through multiple alkylation events on oxygen nucleophiles, these byproducts typically have higher molecular weights than the target compound and can be detected by HPLC-MS [22].

Rearrangement products: Carbocation intermediates can undergo 1,2-shifts, leading to skeletal rearrangements. These products often have the same molecular weight as the target but different fragmentation patterns in mass spectrometry [9].

Oxidation products: Alcohols or intermediates can undergo oxidation to form aldehydes, ketones, or carboxylic acids, particularly in the presence of oxygen or oxidizing agents. These products show characteristic C=O stretching bands in IR spectroscopy [21].

Debrominated products: Reductive dehalogenation can lead to products lacking the bromine functionality, which can be identified by GC-MS through the absence of the characteristic bromine isotope pattern [21].

Analytical Methods for Byproduct Identification

Comprehensive analysis of reaction mixtures is essential for understanding byproduct formation and developing optimization strategies:

Gas Chromatography-Mass Spectrometry (GC-MS): Particularly useful for volatile byproducts, providing both separation and structural information. The characteristic isotope pattern of bromine-containing compounds (M and M+2 peaks in approximately 1:1 ratio) aids in identifying brominated products and distinguishing them from debrominated byproducts [21].

High-Performance Liquid Chromatography (HPLC): Valuable for analyzing non-volatile or thermally unstable byproducts, particularly when coupled with mass spectrometry (HPLC-MS) [21].

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, with elimination byproducts showing distinctive olefinic signals (δ 5-7 ppm in ¹H NMR) and oxidation products exhibiting characteristic carbonyl carbon signals (δ 170-220 ppm in ¹³C NMR) [21].

Infrared (IR) Spectroscopy: Useful for identifying functional groups, with oxidation byproducts showing characteristic C=O stretching bands (1650-1800 cm⁻¹) [21].

Strategies for Yield Maximization

Several strategies can be employed to maximize yields by minimizing byproduct formation:

Temperature control: Lower temperatures generally favor SN2 reactions over elimination, reducing the formation of alkene byproducts. For example, conducting reactions at 0-25°C rather than elevated temperatures can significantly improve selectivity, albeit at the cost of reaction rate [4] [17].

Solvent selection: Polar aprotic solvents like DMF favor nucleophilic substitution over elimination. The dramatic difference in yields between DMF (88%) and other solvents underscores the importance of this parameter [13].

Controlled stoichiometry: Using precise amounts of reagents, particularly slight excesses (1.2-1.5 equiv.) of the bromine source, can minimize multiple alkylation events leading to diether/polyether byproducts [21] [17].

Slow addition techniques: Gradual addition of reactive components, particularly the bromine source, provides better control over reaction intermediates and reduces side reactions [21] [17].

Additives: Strategic use of additives can suppress specific byproduct pathways:

Reaction monitoring: Real-time monitoring using techniques like in situ IR spectroscopy allows for optimization of reaction endpoints, preventing extended reaction times that can lead to increased byproduct formation [20].

Purification strategies: Developing efficient purification protocols specific to the byproduct profile can significantly improve isolated yields. For example, selective crystallization can be used to separate the target compound from structurally similar byproducts [21].

Case Study: Yield Optimization for Bromoether Synthesis

A systematic approach to yield optimization for a model bromoether synthesis demonstrates the impact of various parameters [13]:

Initial conditions: DMF as solvent at room temperature yielded 23% of the target bromoether.

Temperature optimization: Increasing the temperature to 60°C improved the yield to 88%, representing a nearly four-fold increase.

Additive screening: At room temperature, various additives showed significant impacts:

- Zinc acetate (0.01 equiv.): 41% yield

- Methanesulfonic acid (0.01 equiv.): 47% yield

- Triethylamine (1 equiv.): 40% yield

- TBAF (0.01 equiv.): 35% yield

- Water (0.5 mL): 50% yield

Combined optimization: Implementing optimal temperature (60°C) with selected additives could potentially push yields beyond 90%, approaching theoretical limits [13].

This case study illustrates the power of systematic optimization in maximizing yields for bromoether synthesis, with principles directly applicable to the synthesis of Ethane, 1-(2-bromoethoxy)-2-(2-ethoxyethoxy)-.

Yield Maximization Through Reaction Engineering

Beyond chemical parameters, reaction engineering approaches can further enhance yields:

Flow chemistry: Continuous flow reactors provide better control over reaction parameters and mixing, leading to improved selectivity and yields. For example, electrochemical bromofunctionalization in flow reactors has demonstrated excellent yields for various alkenes [11].

Microwave-assisted synthesis: Microwave irradiation can accelerate reactions while maintaining selectivity, reducing reaction times from hours to minutes and minimizing decomposition pathways [23].

Ultrasound-assisted synthesis: Sonication can enhance mass transfer and activate catalysts, improving reaction efficiency particularly for heterogeneous systems [23].

Computer-aided optimization: Design of Experiments (DoE) and machine learning approaches enable efficient exploration of multidimensional parameter spaces, identifying optimal conditions with minimal experimental effort [20] [24].